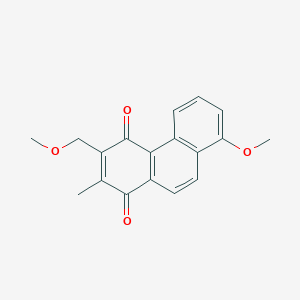
8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione is a complex organic compound with a phenanthrene backbone
Preparation Methods
The synthesis of 8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione involves multiple steps, typically starting with the preparation of the phenanthrene core. The synthetic route may include:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxy and Methoxymethyl Groups: These functional groups are introduced through specific substitution reactions, often using reagents like methanol and formaldehyde under controlled conditions.
Oxidation and Reduction Steps: These steps are crucial for achieving the desired oxidation state and functional group arrangement on the phenanthrene core.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenanthrene core, using reagents like halogens or nitro compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with altered electronic and steric properties.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: This compound can be used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable phenanthrene core.
Mechanism of Action
The mechanism by which 8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione exerts its effects involves interactions with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase-3/7 and inhibiting β-tubulin polymerization . These interactions disrupt cellular processes, leading to cell cycle arrest and programmed cell death.
Comparison with Similar Compounds
8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione can be compared with other phenanthrene derivatives, such as:
8-Methoxy-2-methylquinoline: This compound shares the methoxy and methyl groups but differs in its core structure, leading to distinct chemical and biological properties.
8-Methoxycoumarin Derivatives: These compounds have shown significant biological activities, including anticancer properties, similar to this compound.
The uniqueness of this compound lies in its specific functional group arrangement and the resulting chemical reactivity and biological activity.
Properties
CAS No. |
88208-86-0 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
8-methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione |
InChI |
InChI=1S/C18H16O4/c1-10-14(9-21-2)18(20)16-12-5-4-6-15(22-3)11(12)7-8-13(16)17(10)19/h4-8H,9H2,1-3H3 |
InChI Key |
MKEVKUSYYCHNCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CC3=C2C=CC=C3OC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


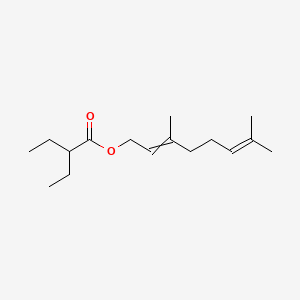
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
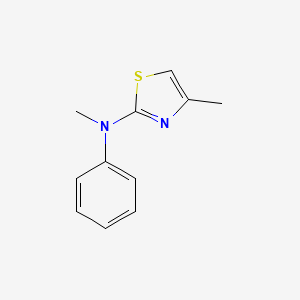
![2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one](/img/structure/B14403927.png)
![N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14403933.png)
![3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14403935.png)
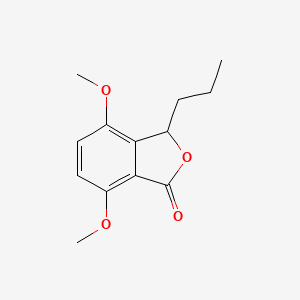
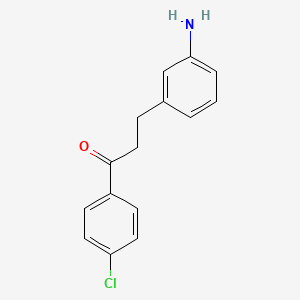
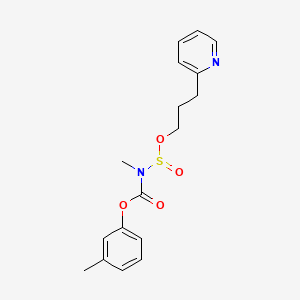
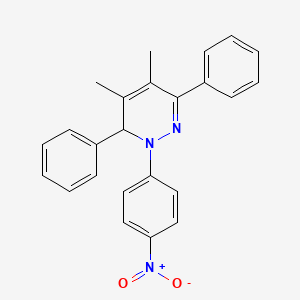
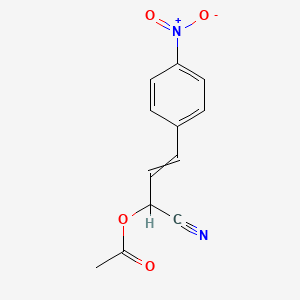

![4-Cyclopropyl-7-ethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14403989.png)
